molecular formula C9H14F3NO2 B2842731 2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one CAS No. 1495755-68-4

2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Cat. No. B2842731
CAS RN: 1495755-68-4
M. Wt: 225.211
InChI Key: PNTSTISHTFUIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one” is a complex organic compound . It contains a methoxy group, a trifluoromethyl group, and a piperidinyl group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . For example, (Trifluoromethoxy)benzene, a related compound, can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups . The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants . The presence of the methoxy, trifluoromethyl, and piperidinyl groups could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure . Factors such as molecular weight, polarity, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis of Piperidine Derivatives

The compound plays a crucial role in the synthesis of piperidine derivatives, which are significant in medicinal chemistry. For instance, nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines were explored, leading to efficient methods for preparing imino-sugars recognized as the simplest forms. These derivatives have applications ranging from antimalarial treatments to potential uses in various synthetic organic chemistry contexts (Okitsu, Suzuki, & Kobayashi, 2001).

Organic Synthesis Enhancements

In the realm of organic synthesis, the compound aids in enhancing reaction processes. For example, it was involved in the efficient double conjugate addition of dithiols to propargylic carbonyl systems, yielding protected 1,3-dicarbonyl compounds. These reactions are pivotal for generating complex organic molecules with diverse functionalities, demonstrating the compound's value in advanced synthesis techniques (Sneddon et al., 2006).

Catalysis

The compound has found applications in catalysis, specifically in the methoxycarbonylation of olefins, where palladium(II) complexes of (pyridyl)imine ligands, involving similar methoxy-functional groups, serve as catalysts. This process is significant for producing esters from higher olefins, illustrating the compound's contribution to developing new catalytic systems for efficient chemical transformations (Zulu et al., 2020).

Electrochemical Applications

Furthermore, the compound's derivatives have been explored in electrochemical applications, such as in the anodic methoxylation of heterocyclic compounds. This process highlights its potential in synthesizing hydroxylated γ-amino acids, crucial for pharmaceutical development and synthetic chemistry advancements (Bodmann et al., 2006).

Safety and Hazards

The safety and hazards associated with “2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one” are not clear from the available information . As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one” could include further investigation into its synthesis, properties, and potential applications . This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2-methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-15-6-8(14)13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTSTISHTFUIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.